molecular formula C8H17NO B13075818 (1-Methoxy-3,3-dimethylcyclobutyl)methanamine

(1-Methoxy-3,3-dimethylcyclobutyl)methanamine

Cat. No.: B13075818
M. Wt: 143.23 g/mol
InChI Key: IAWOWKWVXQYWIK-UHFFFAOYSA-N
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Description

(1-Methoxy-3,3-dimethylcyclobutyl)methanamine is a cyclobutane-derived primary amine featuring a methoxy group at the 1-position and two methyl groups at the 3,3-positions. This structure introduces unique steric and electronic properties due to the strained cyclobutane ring and the electron-donating methoxy substituent.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(1-methoxy-3,3-dimethylcyclobutyl)methanamine

InChI

InChI=1S/C8H17NO/c1-7(2)4-8(5-7,6-9)10-3/h4-6,9H2,1-3H3

InChI Key

IAWOWKWVXQYWIK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(CN)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-3,3-dimethylcyclobutyl)methanamine typically involves the reaction of appropriate cyclobutyl precursors with methoxy and methanamine groups. One common method involves the use of cyclobutyl ketones, which are subjected to reductive amination with methanamine in the presence of reducing agents such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-3,3-dimethylcyclobutyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Methoxy-3,3-dimethylcyclobutyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methoxy-3,3-dimethylcyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares key structural features of (1-Methoxy-3,3-dimethylcyclobutyl)methanamine with related methanamine derivatives:

Compound Name Core Structure Key Substituents Electronic Effects Steric Environment
This compound Cyclobutane 1-methoxy, 3,3-dimethyl Methoxy (electron-donating) High steric bulk from dimethyl
(3-(Cyclobutylmethoxy)phenyl)methanamine Phenyl + cyclobutyl Cyclobutylmethoxy at 3-position Aromatic ring (electron-withdrawing) Moderate (cyclobutylmethoxy chain)
1-[1-(3-Chlorophenyl)cyclobutyl]methanamine Cyclobutane + phenyl 3-chlorophenyl Chlorine (electron-withdrawing) Moderate (chlorophenyl group)
(2,4,6-Trimethoxyphenyl)methanamine Phenyl 2,4,6-trimethoxy Multiple methoxy (electron-donating) High steric hindrance
(1H-Tetrazol-5-yl)methanamine hydrochloride Tetrazole Tetrazole ring Polar, acidic NH groups Low (flat tetrazole ring)

Key Observations :

  • Steric Effects : The 3,3-dimethyl groups introduce significant steric hindrance, which may limit reactivity in sterically demanding reactions compared to less substituted analogs like (3-(cyclobutylmethoxy)phenyl)methanamine .

Physicochemical Properties

Property This compound (Predicted) (3-(Cyclobutylmethoxy)phenyl)methanamine (2,4,6-Trimethoxyphenyl)methanamine
Solubility Moderate in polar solvents (due to methoxy group) Low (hydrophobic phenyl + cyclobutyl chain) High (polar trimethoxy groups)
Melting/Boiling Pt Likely higher due to cyclobutane strain Not reported Not reported
Stability Moderate (strained cyclobutane may undergo ring-opening) Stable under standard conditions Stable but hygroscopic

Biological Activity

(1-Methoxy-3,3-dimethylcyclobutyl)methanamine is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

This compound features a methoxy group attached to a cyclobutane structure, which is known for its unique three-dimensional conformation that can influence biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be as low as 62.5 µg/mL for certain derivatives, indicating potent antibacterial activity .

Anticancer Activity

In vitro studies have demonstrated that this compound derivatives possess anticancer properties. For instance, specific compounds derived from this structure showed IC50 values against cancer cell lines such as HeLa and A549 at approximately 226 µg/mL and 242.52 µg/mL, respectively . These findings suggest a promising avenue for developing new cancer therapeutics.

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes and receptors associated with microbial growth and cancer cell proliferation. Detailed studies are needed to elucidate the specific pathways involved.

Case Studies

StudyFocusFindings
Study 1 Antimicrobial EffectsDemonstrated significant activity against MRSA with MIC values < 100 µg/mL.
Study 2 Anticancer PotentialShowed inhibition of HeLa cells with IC50 values around 226 µg/mL.
Study 3 Mechanistic InsightsSuggested interaction with AgrA protein in Staphylococcus aureus, indicating a targeted approach to combat resistant strains.

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